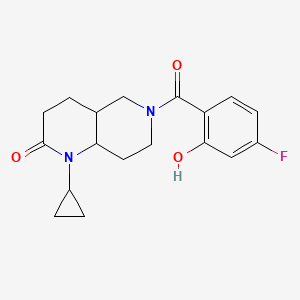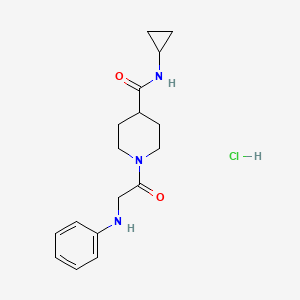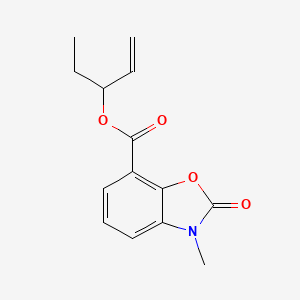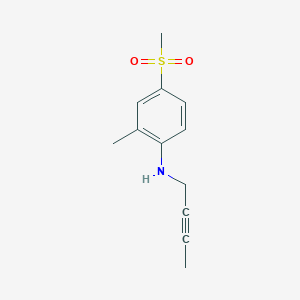![molecular formula C18H29Cl2N3O2 B7632391 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride, also known as RO-20-1724, is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and depression.
作用機序
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride works by inhibiting the breakdown of cAMP, which is involved in many cellular processes, including smooth muscle relaxation, immune response, and neurotransmitter signaling. By inhibiting the breakdown of cAMP, this compound increases its levels in the cell, leading to an increase in the activity of cAMP-dependent protein kinase (PKA) and other downstream effectors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP in various tissues, including lung tissue, brain tissue, and immune cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In addition, it has been shown to enhance the activity of antidepressant drugs by increasing the levels of cAMP in the brain.
実験室実験の利点と制限
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its high cost and the fact that it can be toxic at high concentrations.
将来の方向性
There are several future directions for research on 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride. One area of research is the development of more potent and selective PDE4 inhibitors for the treatment of asthma, COPD, and other diseases. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of inflammatory bowel disease or autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of this compound, including its effects on downstream effectors of cAMP signaling.
合成法
The synthesis of 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride involves the reaction of 4-(oxan-4-yl)-1,4-diazepane with aniline in the presence of acetic acid, followed by the reaction with ethyl chloroformate and 2-aminoethanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound.
科学的研究の応用
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to improve lung function and reduce airway inflammation by inhibiting the breakdown of cAMP, which is involved in the relaxation of smooth muscle in the airways. In depression, it has been shown to enhance the effects of antidepressant drugs by increasing the levels of cAMP in the brain.
特性
IUPAC Name |
2-anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.2ClH/c22-18(15-19-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17;;/h1-3,5-6,17,19H,4,7-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIDPILYSPDAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CNC2=CC=CC=C2)C3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
